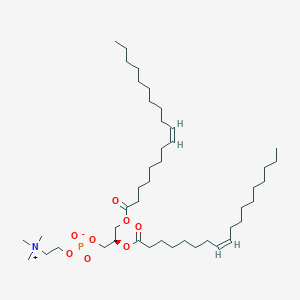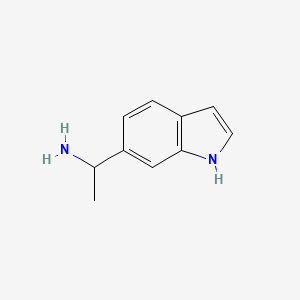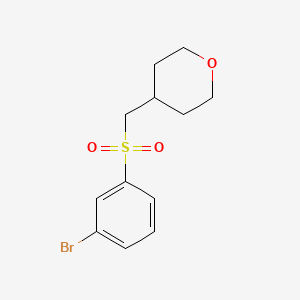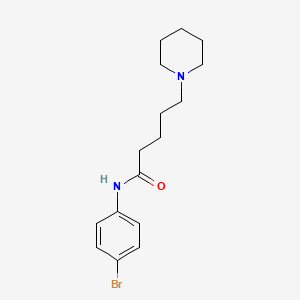
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid compound that plays a crucial role in biological membranes. It is a type of glycerophospholipid, which is a major component of cell membranes. This compound is known for its structural role in membranes and its involvement in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with fatty acids, followed by the introduction of a phosphocholine group. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as enzymatic catalysis to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and function of the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Plays a role in membrane structure and function, making it a valuable tool for studying cellular processes.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and treatment of diseases related to membrane dysfunction.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems.
Mechanism of Action
The mechanism of action of 1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with various proteins and other lipids, affecting cellular signaling pathways and membrane dynamics.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-dioleoyl-sn-glycero-3-phosphocholine
- 1,2-distearoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-di-(8Z-octadecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable for studying membrane dynamics and developing specialized lipid-based applications.
Properties
Molecular Formula |
C44H84NO8P |
|---|---|
Molecular Weight |
786.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-8-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h22-25,42H,6-21,26-41H2,1-5H3/b24-22-,25-23-/t42-/m1/s1 |
InChI Key |
GSBQNXGZJSUFQJ-SDDSAGJCSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)



![azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
![[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)
![2,3-Bis(acetyloxy)-4-{[1-hydroxy-3-(octadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12066381.png)
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)





